5-methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide
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Overview
Description
5-METHOXY-2-(4-METHOXYPHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzofuran structure, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 5-METHOXY-2-(4-METHOXYPHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzofuran ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the benzofuran ring. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-(4-METHOXY-PHENYL)-2-METHYL-PROPIONITRILE: This compound has a similar methoxyphenyl group but differs in its overall structure and chemical properties.
3-(3-METHOXY-PHENYLAMINO)-PROPIONITRILE: Another compound with a methoxyphenyl group, but with different functional groups and reactivity.
4-(METHOXY-PHENYL-METHYL)-BIPHENYL: This compound shares the methoxyphenyl group but has a biphenyl structure, leading to different chemical and biological properties.
The uniqueness of 5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE lies in its benzofuran core and the specific arrangement of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C26H24N2O5 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C26H24N2O5/c1-16(29)28(2)19-9-7-18(8-10-19)27-26(30)24-22-15-21(32-4)13-14-23(22)33-25(24)17-5-11-20(31-3)12-6-17/h5-15H,1-4H3,(H,27,30) |
InChI Key |
LHSRSWAFQCWDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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